molecular formula C9H17NO B2460863 Cyclopropyl(oxan-2-yl)methanamine CAS No. 1592720-91-6

Cyclopropyl(oxan-2-yl)methanamine

Cat. No.: B2460863
CAS No.: 1592720-91-6
M. Wt: 155.241
InChI Key: MZAXHGASPQPTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(oxan-2-yl)methanamine: is an organic compound with the molecular formula C8H15NO It features a cyclopropyl group attached to an oxan-2-ylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(oxan-2-yl)methanamine typically involves the reaction of cyclopropylamine with oxan-2-ylmethanol under specific conditions. One common method includes:

    Cyclopropylamine and Oxan-2-ylmethanol Reaction: This reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring high purity of cyclopropylamine and oxan-2-ylmethanol.

    Reaction Optimization: Using optimized reaction conditions to maximize yield and minimize by-products.

    Purification: Employing techniques such as distillation or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(oxan-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include:

    Oxides or Ketones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Cyclopropyl(oxan-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl(oxan-2-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with specific receptors, leading to downstream signaling effects.

    Enzyme Inhibition or Activation: Modulating the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the oxan-2-ylmethanamine moiety.

    Oxan-2-ylmethanol: Contains the oxan-2-yl group but lacks the cyclopropylamine moiety.

Uniqueness

Cyclopropyl(oxan-2-yl)methanamine is unique due to the combination of the cyclopropyl and oxan-2-ylmethanamine groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

cyclopropyl(oxan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-9(7-4-5-7)8-3-1-2-6-11-8/h7-9H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAXHGASPQPTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.